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4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide

Catalog No.
S7303142
CAS No.
M.F
C15H17N3O2S
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]p...

Product Name

4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide

IUPAC Name

4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C15H17N3O2S/c1-9-2-4-10(5-3-9)13-8-21-15(17-13)18-14(20)12-6-11(19)7-16-12/h2-5,8,11-12,16,19H,6-7H2,1H3,(H,17,18,20)

InChI Key

YDHLHHSOFFDCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(CN3)O
4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide, also known as BMS-986177, is a chemical compound that belongs to the thiazole class of organic compounds. It was developed by Bristol-Myers Squibb as a small molecule inhibitor of the tyrosine kinase activity of Bruton's Tyrosine Kinase (BTK). BTK is critical for the immune response and is involved in several diseases such as autoimmunity, inflammation, and cancer. The purpose of this paper is to provide a comprehensive review of the available literature on BMS-986177, covering its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as its limitations and future directions.
4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C18H19N3O2S2. It is also known as BTK inhibitor 19, and its CAS number is 1622848-92-3. 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a BTK inhibitor, meaning that it interacts with the BTK enzyme, blocking its function. BTK is a kinase that plays a critical role in the development, differentiation, and activation of B-cells. It is also involved in the downstream signaling pathways of other immune receptors, such as TLRs, Fc receptors, and integrins. Dysregulation of BTK activity has been implicated in the pathogenesis of several autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, Sjogren's syndrome, and multiple sclerosis.
4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a crystalline yellow powder with a molecular weight of 397.5 g/mol. It is poorly soluble in water but soluble in organic solvents such as DMSO, ethanol, and methanol. The compound has a melting point of 206-207°C, and its purity can be determined by HPLC. Infrared spectroscopy and NMR spectroscopy can be used to identify and characterize the compound.
The synthesis of 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide involves a multi-step sequence starting from commercially available starting materials. The key step is the formation of the thiazole ring by reaction with thiourea and α-halo ketone. The final compound is obtained by N-alkylation and deprotection of the pyrrolidine ring. The synthesis has been optimized to maximize yield and purity, and several intermediates have been characterized by NMR, mass spectrometry, and HPLC.
Several analytical methods have been developed to quantify 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide in various matrices, including plasma, serum, urine, and tissue samples. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most common method used for its quantification. The method is sensitive, specific, and precise, and it has been validated for pharmacokinetic studies in both animals and humans.
4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a potent and selective inhibitor of BTK with an IC50 of 0.5 nM. It has been shown to inhibit B-cell activation, proliferation, and differentiation in vitro and in vivo. The compound is also effective at blocking the activity of macrophages and dendritic cells. BTK inhibition by 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. The compound has been evaluated in several animal models of autoimmune and inflammatory diseases, including collagen-induced arthritis, immune thrombocytopenia, and asthma. In these models, 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide demonstrated significant therapeutic efficacy, with dose-related reductions in disease severity and progression.
The safety profile of 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide has been extensively evaluated in preclinical studies. The compound has a low toxicity profile, with no significant adverse effects on hematology, clinical chemistry, or histopathology in animals at therapeutic doses. The maximum tolerated dose of 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide in rats and dogs was found to be 100 mg/kg/day and 300 mg/kg/day, respectively. In a phase 1 clinical trial, 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide was well-tolerated with no significant adverse events reported.
4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a valuable tool for studying the role of BTK in immune cell signaling and disease pathogenesis. The compound can be used to elucidate the downstream signaling pathways of BTK and to investigate the efficacy of BTK inhibition as a therapeutic strategy for autoimmune and inflammatory diseases. 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide can also be used as a reference compound for the development of new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Several preclinical studies have demonstrated the therapeutic potential of 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide in autoimmune and inflammatory diseases. In a phase 1 clinical trial, 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide was found to be safe and well-tolerated in healthy volunteers, with favorable pharmacokinetic properties. A phase 2 clinical trial evaluating the efficacy of 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide in rheumatoid arthritis is currently ongoing, and results are expected in 2022.
The potential implications of 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide extend far beyond autoimmune and inflammatory diseases. BTK is also involved in oncogenic signaling, and BTK inhibitors have been evaluated as potential therapies for several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide has shown promising anti-tumor activity in preclinical models of lymphoma and multiple myeloma, and clinical trials are currently ongoing to evaluate its efficacy in these indications. BTK inhibitors are also being evaluated as potential therapies for COVID-19, given the critical role of BTK in the immune response to viral infections.
While 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide shows great promise as a therapeutic agent, several limitations must be addressed before its widespread clinical use. One of the challenges is achieving sufficient selectivity for BTK inhibition to minimize off-target effects. Another limitation is the potential for acquired resistance to BTK inhibitors, which has been observed in some patients with chronic lymphocytic leukemia. Future directions for BTK inhibitor research include the development of more potent and selective compounds, better understanding of the molecular and cellular mechanisms of BTK inhibition, and identification of biomarkers that can predict patient response to treatment. Additionally, further studies are necessary to evaluate the safety and efficacy of BTK inhibitors in different patient populations and disease indications.
4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide, also known as 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide, is a potent and selective inhibitor of the tyrosine kinase activity of BTK. The compound has shown great promise as a therapeutic agent for autoimmune and inflammatory diseases, as well as cancer and viral infections. 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide has a favorable safety profile and has been well-tolerated in preclinical and clinical studies. While several limitations and challenges must be addressed before widespread clinical use, 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide represents a significant advancement in our understanding of BTK signaling and its role in disease pathogenesis.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

303.10414797 g/mol

Monoisotopic Mass

303.10414797 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

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